molecular formula C24H19FN2O4 B11591714 2-amino-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B11591714
M. Wt: 418.4 g/mol
InChI Key: LHKTVZSAYYCVDO-UHFFFAOYSA-N
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Description

2-AMINO-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of 2-fluorobenzaldehyde with 3-methoxy-4-hydroxybenzaldehyde in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization and nitrile formation reactions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium carbonate or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group can yield a chromone derivative, while reduction of the nitrile group can produce an amine-substituted chromene.

Scientific Research Applications

2-AMINO-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-AMINO-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-4-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE
  • 2-AMINO-4-{4-[(2-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE
  • 2-AMINO-4-{4-[(2-METHYLPHENYL)METHOXY]-3-METHOXYPHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE

Uniqueness

The uniqueness of 2-AMINO-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its analogs .

Properties

Molecular Formula

C24H19FN2O4

Molecular Weight

418.4 g/mol

IUPAC Name

2-amino-4-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C24H19FN2O4/c1-29-22-10-14(6-9-20(22)30-13-15-4-2-3-5-19(15)25)23-17-8-7-16(28)11-21(17)31-24(27)18(23)12-26/h2-11,23,28H,13,27H2,1H3

InChI Key

LHKTVZSAYYCVDO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OCC4=CC=CC=C4F

Origin of Product

United States

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